Cas no 2648948-29-0 (6-fluoro-7-methoxy-1H-indole-2-carboxylic acid)

6-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a methoxy substituent at the 7-position, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating methoxy group, enhance its reactivity and potential for further functionalization. This compound is particularly valuable in the development of biologically active molecules, such as kinase inhibitors or antimicrobial agents, due to its indole core, a common pharmacophore. The carboxylic acid moiety allows for easy derivatization, enabling conjugation or further modifications. High purity and consistent quality make it suitable for rigorous research applications.
6-fluoro-7-methoxy-1H-indole-2-carboxylic acid structure
2648948-29-0 structure
Product Name:6-fluoro-7-methoxy-1H-indole-2-carboxylic acid
CAS No:2648948-29-0
MF:C10H8FNO3
MW:209.173826217651
MDL:MFCD34168118
CID:5109890
PubChem ID:155973422
Update Time:2025-06-10

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 6-fluoro-7-methoxy-
    • 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid
    • MDL: MFCD34168118
    • Inchi: 1S/C10H8FNO3/c1-15-9-6(11)3-2-5-4-7(10(13)14)12-8(5)9/h2-4,12H,1H3,(H,13,14)
    • InChI Key: DKBCIANPMUYGLM-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(F)=C2OC)C=C1C(O)=O

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid Pricemore >>

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Additional information on 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid

Introduction to 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid (CAS No. 2648948-29-0)

6-fluoro-7-methoxy-1H-indole-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 2648948-29-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and therapeutic potential. The presence of both fluoro and methoxy substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive agents.

The structural features of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid contribute to its remarkable pharmacological profile. The fluorine atom, in particular, is a well-documented pharmacophore that can enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. This makes it an attractive moiety for medicinal chemists seeking to optimize lead compounds. Additionally, the methoxy group introduces a hydrophobic interaction site and can influence the compound's solubility and permeability across biological membranes.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid as a key intermediate in drug discovery. Studies have demonstrated that indole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid enhances its interaction with biological targets, making it a promising candidate for further development.

In the realm of oncology research, 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid has been investigated for its potential role in modulating pathways involved in tumor growth and progression. Preclinical studies have suggested that this compound may inhibit key enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. The fluorine substituent is particularly noteworthy for its ability to improve binding affinity to these targets, potentially leading to more effective therapeutic outcomes.

The pharmaceutical industry has increasingly recognized the value of indole derivatives in drug development. 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules with enhanced pharmacological properties. Its structural framework allows for modifications at various positions, enabling the creation of libraries of compounds with tailored biological activities. This flexibility has made it a favorite among synthetic chemists working on next-generation therapeutics.

Another area where 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid has shown promise is in neurodegenerative disease research. Indole derivatives have been implicated in the modulation of neurotransmitter systems, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of fluoro and methoxy groups in this compound may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Environmental considerations also play a role in the study of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid. As interest in green chemistry grows, researchers are exploring sustainable synthetic routes for producing this compound without generating harmful byproducts. Advances in catalytic methods and solvent-free reactions have made it possible to synthesize 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid with minimal environmental impact, aligning with global efforts to promote sustainable pharmaceutical manufacturing.

The future prospects of 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid are bright, with ongoing research uncovering new applications and therapeutic possibilities. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications that benefit patients worldwide. As our understanding of molecular interactions continues to evolve, compounds like 6-fluoro-7-methoxy-1H-indole-2-carboxylic acid will undoubtedly play a crucial role in shaping the future of medicine.

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